molecular formula C19H21ClN4 B14980542 2-(3-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

2-(3-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B14980542
M. Wt: 340.8 g/mol
InChI Key: RCQNWMCQGZUQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core with various substituents, makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with cyclopentanone to form an intermediate, which is then reacted with 3,5-dimethylpyrazole and a suitable amine source to yield the final product . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Reaction conditions vary but typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(3-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: The compound may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it could inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substituents, which may confer unique biological activities and pharmacokinetic properties. Its structure allows for diverse chemical modifications, making it a versatile scaffold for drug development .

Properties

Molecular Formula

C19H21ClN4

Molecular Weight

340.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C19H21ClN4/c1-12-10-17(22-16-8-3-4-9-16)24-19(21-12)13(2)18(23-24)14-6-5-7-15(20)11-14/h5-7,10-11,16,22H,3-4,8-9H2,1-2H3

InChI Key

RCQNWMCQGZUQRR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.